4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
CAS No.: 1803790-27-3
Cat. No.: VC2761414
Molecular Formula: C8H5Cl3F2O
Molecular Weight: 261.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803790-27-3 |
|---|---|
| Molecular Formula | C8H5Cl3F2O |
| Molecular Weight | 261.5 g/mol |
| IUPAC Name | 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 |
| Standard InChI Key | QEFZPZHSYLTVTM-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl |
Introduction
Physical and Chemical Properties
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride possesses distinct physical and chemical characteristics that define its behavior in various chemical environments. Understanding these properties is essential for researchers and chemists working with this compound.
Basic Identification Parameters
The table below summarizes the key identification parameters for 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride:
| Parameter | Value |
|---|---|
| CAS No. | 1803790-27-3 |
| Molecular Formula | C₈H₅Cl₃F₂O |
| Molecular Weight | 261.5 g/mol |
| IUPAC Name | 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)benzene |
| PubChem Compound ID | 121591643 |
These fundamental identifiers provide the necessary reference information for database searches and regulatory documentation.
Structural Identifiers
The compound's structure can be represented through various chemical notation systems:
| Identifier Type | Notation |
|---|---|
| Standard InChI | InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 |
| Standard InChIKey | QEFZPZHSYLTVTM-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl |
These structural identifiers are crucial for computational chemistry applications and structure-based searches in chemical databases.
Structural Characteristics
The molecular structure of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride features a benzene ring scaffold with multiple functional groups strategically positioned to create a unique reactive profile. The presence of three chlorine atoms and two fluorine atoms makes this compound particularly interesting from both synthetic and theoretical perspectives.
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical behavior:
-
The benzene ring serves as the core scaffold, providing aromatic stability.
-
Two chlorine atoms at positions 4 and 5 on the benzene ring create an electron-poor region.
-
The difluoromethoxy group (OCF₂H) at position 2 introduces both steric bulk and electronic effects.
-
The chloromethyl group (CH₂Cl) provides a reactive site for nucleophilic substitution reactions.
These structural features collectively determine the compound's reactivity pattern, solubility profile, and potential applications in chemical synthesis. The electron-withdrawing nature of the halogen substituents influences the electronic distribution across the molecule, potentially activating certain positions for specific chemical transformations.
Future Research Directions
The continued exploration of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride and related compounds presents several promising research directions:
-
Development of more efficient and sustainable synthetic routes to access this compound on larger scales
-
Investigation of its potential applications beyond pharmaceutical intermediates
-
Detailed structure-activity relationship studies of derivatives to optimize biological activities
-
Computational modeling of reactivity patterns to predict optimal reaction conditions for transformations involving this intermediate
As pharmaceutical research continues to explore novel chemical space, specialized building blocks like 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride may find expanded applications in the development of next-generation therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume